Superior Isoform Selectivity: AZ Pfkfb3 26 vs. Closely Related Analog AZ-PFKFB3-67
AZ Pfkfb3 26 demonstrates a more balanced selectivity profile across the PFKFB family compared to the more potent but narrower AZ-PFKFB3-67. While AZ-PFKFB3-67 exhibits a lower IC50 for PFKFB3 (11 nM), its selectivity over PFKFB2 (159 nM; ~14.5-fold) is substantially less than that of AZ Pfkfb3 26. AZ Pfkfb3 26 inhibits PFKFB3 with an IC50 of 23 nM and shows a 16.6-fold selectivity over PFKFB2 (IC50 = 384 nM), indicating a potentially reduced likelihood of off-target effects on PFKFB2-dependent pathways . This difference is critical for studies where PFKFB2 activity must be preserved.
| Evidence Dimension | PFKFB3 vs. PFKFB2 selectivity (fold-difference) |
|---|---|
| Target Compound Data | 16.6-fold (IC50 PFKFB3: 23 nM; PFKFB2: 384 nM) |
| Comparator Or Baseline | 14.5-fold for AZ-PFKFB3-67 (IC50 PFKFB3: 11 nM; PFKFB2: 159 nM) |
| Quantified Difference | AZ Pfkfb3 26 provides ~14% greater isoform selectivity |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Greater isoform selectivity minimizes confounding effects from PFKFB2 inhibition, enhancing the accuracy of pathway dissection and target validation studies.
